molecular formula C23H41ClN4 B14604205 4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride CAS No. 59944-46-6

4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride

Cat. No.: B14604205
CAS No.: 59944-46-6
M. Wt: 409.0 g/mol
InChI Key: XUXBKVKKOZZQRS-UHFFFAOYSA-N
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Description

4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, benzyl, and diheptyl groups The chloride ion is associated with the positively charged triazolium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with diheptyl ketone in the presence of hydrazine hydrate can lead to the formation of the triazole ring. The final step involves the quaternization of the triazole nitrogen with benzyl chloride to yield the triazolium chloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazolium ion can be reduced to the corresponding triazole.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the triazolium ion can produce the corresponding triazole.

Scientific Research Applications

4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without additional substituents.

    Benzyltriazole: A triazole ring substituted with a benzyl group.

    Diheptyltriazole: A triazole ring substituted with diheptyl groups.

Uniqueness

4-Amino-1-benzyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the amino, benzyl, and diheptyl groups, along with the triazolium ion, makes this compound versatile for various applications .

Properties

CAS No.

59944-46-6

Molecular Formula

C23H41ClN4

Molecular Weight

409.0 g/mol

IUPAC Name

1-benzyl-3,5-diheptyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride

InChI

InChI=1S/C23H40N4.ClH/c1-3-5-7-9-14-18-22-25-26(20-21-16-12-11-13-17-21)23(27(22)24)19-15-10-8-6-4-2;/h11-13,16-17,23H,3-10,14-15,18-20,24H2,1-2H3;1H

InChI Key

XUXBKVKKOZZQRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1[NH+](N=C(N1N)CCCCCCC)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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